2-amino-3-methyl-N-[2-(morpholin-4-yl)ethyl]pentanamide hydrochloride

p75NTR selectivity TrkA counter-screen NGF binding competition

2-Amino-3-methyl-N-[2-(morpholin-4-yl)ethyl]pentanamide hydrochloride — widely designated LM11A-31 — is a synthetic, non-peptide, monomeric small-molecule ligand of the p75 neurotrophin receptor (p75NTR). The compound exists as a single enantiomer, (2S,3S)-2-amino-3-methyl-N-[2-(4-morpholinyl)ethyl]pentanamide, most commonly supplied as the dihydrochloride salt (CAS 1243259-19-9; MW 316.27).

Molecular Formula C12H26ClN3O2
Molecular Weight 279.81 g/mol
Cat. No. B11733362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-3-methyl-N-[2-(morpholin-4-yl)ethyl]pentanamide hydrochloride
Molecular FormulaC12H26ClN3O2
Molecular Weight279.81 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCCN1CCOCC1)N.Cl
InChIInChI=1S/C12H25N3O2.ClH/c1-3-10(2)11(13)12(16)14-4-5-15-6-8-17-9-7-15;/h10-11H,3-9,13H2,1-2H3,(H,14,16);1H
InChIKeyVWSSKBJUEKFEQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-methyl-N-[2-(morpholin-4-yl)ethyl]pentanamide Hydrochloride (LM11A-31): Core Identity, Target Class, and Procurement Context


2-Amino-3-methyl-N-[2-(morpholin-4-yl)ethyl]pentanamide hydrochloride — widely designated LM11A-31 — is a synthetic, non-peptide, monomeric small-molecule ligand of the p75 neurotrophin receptor (p75NTR) [1]. The compound exists as a single enantiomer, (2S,3S)-2-amino-3-methyl-N-[2-(4-morpholinyl)ethyl]pentanamide, most commonly supplied as the dihydrochloride salt (CAS 1243259-19-9; MW 316.27) . LM11A-31 was rationally designed via in silico pharmacophore screening to mimic the neurotrophin loop 1 domain that interacts with p75NTR, enabling it to function as a proNGF antagonist and biased p75NTR modulator that promotes pro-survival signaling while inhibiting pro-apoptotic cascades, without activating TrkA [1]. It has advanced to Phase 2a clinical evaluation for Alzheimer's disease, confirming its translational relevance [2].

Why 2-Amino-3-methyl-N-[2-(morpholin-4-yl)ethyl]pentanamide Hydrochloride Cannot Be Replaced by Generic p75NTR Ligands or NGF Antagonists


The p75 neurotrophin receptor is a conformationally complex signaling hub that can drive either survival or apoptosis depending on ligand identity, co-receptor engagement, and cellular context [1]. Compounds that nominally target the same NGF/p75NTR axis diverge sharply in binding mechanism, selectivity, and functional output. Some bind NGF itself (e.g., Ro 08-2750) rather than the receptor, others lack TrkA counter-screening data, and yet others fail to discriminate between pro-survival and pro-death signaling — a distinction that LM11A-31 was explicitly engineered to address [2]. Crucially, closely related structural analogs within the same LM11A series (e.g., LM11A-36) are pharmacologically inert at p75NTR, demonstrating that minor chemical modifications abolish activity entirely [1]. Procurement of an uncharacterized analog or a racemic mixture therefore carries a quantifiable risk of obtaining a compound with no target engagement, divergent potency, or altered functional bias. The quantitative evidence below establishes the specific, measurable dimensions along which LM11A-31 differentiates from its nearest comparators.

Quantitative Evidence Guide: Measurable Differentiation of 2-Amino-3-methyl-N-[2-(morpholin-4-yl)ethyl]pentanamide Hydrochloride vs. Closest Analogs


Receptor-Level Binding Selectivity: LM11A-31 Spares TrkA at Concentrations 20-Fold Above Its p75NTR-Active Range vs. LM11A-24

LM11A-31 competes with NGF for binding to p75NTR-Fc with an A2 value of 1,192 nM and produces significant displacement at ≥500 nM (p < 0.0001 vs. 0 nM compound), yet shows absolutely no detectable effect on NGF binding to TrkA-Fc at concentrations up to 10,000 nM — a >20-fold window above its p75NTR-active concentration [1]. This selectivity profile is shared by its close analog LM11A-24 (no TrkA effect up to 10,000 nM), but critically, the inactive analog LM11A-36 shows no p75NTR binding displacement at any concentration up to 10,000 nM, establishing that p75NTR engagement is exquisitely sensitive to structural modification and is not a class-level property [1]. In functional TrkA phosphorylation assays, LM11A-31 produced no detectable TrkA activation (pY490), in contrast to NGF which robustly activated the receptor [2].

p75NTR selectivity TrkA counter-screen NGF binding competition receptor tyrosine kinase

Cellular Potency Against proNGF-Induced Death: LM11A-31 Exhibits ~100- to 1,000-Fold Greater Potency Than the NGF-Binding Antagonist Ro 08-2750

LM11A-31 inhibits proNGF-induced cell death in neuronal cultures with an IC50 of 1-10 nM, assessed via its antagonism of proneurotrophin-mediated apoptosis . In sharp contrast, Ro 08-2750 — a mechanistically distinct non-peptide NGF antagonist that binds NGF itself rather than p75NTR — inhibits NGF binding with an IC50 of approximately 1,000 nM (1 µM) . This represents an approximately 100- to 1,000-fold potency gap favoring LM11A-31 on a molar basis. Furthermore, because Ro 08-2750 sequesters NGF rather than directly modulating the receptor, it cannot functionally discriminate between pro-survival and pro-death p75NTR signaling pathways, whereas LM11A-31 was explicitly designed as a biased ligand that promotes survival signaling (e.g., PI3K/AKT, NFκB) while inhibiting proNGF-mediated apoptosis [1].

proNGF antagonism neuronal cell death IC50 potency oligodendrocyte protection

Functional Divergence Among LM11A-Series Analogs: Only LM11A-31 Inhibits Aberrant Tau Folding and Attenuates Reactive Astrocytes

In AβPP(L/S) transgenic mice, both LM11A-31 and its structural analog LM11A-24 reduced excessive tau hyperphosphorylation and decreased microglial activation. However, only LM11A-31 additionally inhibited aberrant tau folding into pathological conformations and significantly attenuated reactive astrocytosis — two neuropathological features strongly linked to Alzheimer's disease progression [1]. This functional divergence between two compounds from the same chemical series, sharing the same core pharmacophore and differing only in side-chain substitution, demonstrates that p75NTR ligand functional output is exquisitely dependent on subtle structural features and cannot be extrapolated from in-class membership alone [1][2]. The observation that both compounds engage p75NTR but produce distinct downstream biological signatures is consistent with biased signaling at this receptor [2].

tau misfolding Alzheimer's pathology astrocyte activation microgliosis p75NTR ligand comparison

Systemic Deliverability: Oral Bioavailability and Blood-Brain Barrier Penetration vs. Biologic and Peptide-Based p75NTR Modulators

LM11A-31 is orally bioavailable and efficiently crosses the intact blood-brain barrier (BBB) after oral gavage, as demonstrated across multiple independent in vivo models including spinal cord injury, Alzheimer's disease, Huntington's disease, and diabetic retinopathy [1][2]. In a Phase 1 clinical pharmacokinetic study, oral dosing of LM11A-31-BHS (600 mg b.i.d.) confirmed brain exposure in humans [3]. This stands in fundamental contrast to endogenous neurotrophin proteins (NGF, BDNF) and anti-p75NTR monoclonal antibodies, which lack oral bioavailability, exhibit short serum half-lives (minutes for neurotrophins), and demonstrate negligible passive BBB penetration due to their size (>26 kDa for NGF; ~150 kDa for IgG antibodies) [4][5]. While peptide-based or peptidomimetic p75NTR ligands have been described preclinically, none have demonstrated oral bioavailability or progressed to clinical-stage CNS programs [5]. LM11A-31 (MW 243.35 free base) achieves CNS target engagement after peripheral (oral) administration as validated by in vivo pharmacodynamic markers including reduced p75NTR cleavage products and suppressed caspase-3 activation in brain tissue [1][2].

oral bioavailability blood-brain barrier CNS penetration small molecule vs. biologic systemic delivery

Aqueous Solubility and Formulation Flexibility: LM11A-31 Dihydrochloride Enables High-Concentration Aqueous Dosing vs. Lipophilic p75NTR Ligands

LM11A-31 dihydrochloride exhibits water solubility of ≥100 mM (≥31.6 mg/mL), with some vendor specifications reporting up to 200 mg/mL (632 mM) in H₂O, and 100 mM solubility in DMSO . This high aqueous solubility, conferred by the dihydrochloride salt form of the morpholine-containing structure, enables direct dissolution in physiological buffers or drinking water for chronic oral administration studies without requiring organic co-solvents, cyclodextrin complexation, or suspension formulations . In contrast, many structurally related p75NTR-targeting small molecules in the LM11A series — including the active analog LM11A-24 — have not been reported with equivalent aqueous solubility specifications and require DMSO or ethanol for stock preparation, introducing potential solvent-related confounds in cell-based and in vivo assays. The crystalline LM11A-31-BHS (bis-hydrochloride salt) form further improves physicochemical stability and has been the subject of dedicated formulation patents for pharmaceutical development [1].

aqueous solubility formulation in vivo dosing dihydrochloride salt stability

Translational Validation: Phase 2a Clinical Safety and Biomarker Evidence Differentiates LM11A-31 from Preclinical-Only p75NTR Ligands

LM11A-31 has completed a 26-week randomized, double-blind, placebo-controlled Phase 2a clinical trial in 242 participants with mild to moderate Alzheimer's disease (NCT03069014), meeting its primary endpoint of safety and tolerability at both 200 mg and 400 mg b.i.d. oral doses [1][2]. Exploratory biomarker analyses demonstrated attenuation of cerebrospinal fluid markers of neurodegeneration (reduced neurofilament light chain progression) and preservation of visuospatial function relative to placebo [2]. No other p75NTR small-molecule ligand — including LM11A-24, LM11A-36, Ro 08-2750, BNN27, or THX-B — has progressed beyond preclinical animal models or Phase 0 microdosing studies. LM11A-24, despite promising in vitro electrophysiological potency (EC50 <10 nM in entorhinal cortex slice assays), exhibited unfavorable ex vivo and in vivo pharmacokinetic profiles as a PET radiotracer candidate, precluding further clinical development as a therapeutic [3]. This clinical-stage validation represents a categorical distinction: LM11A-31 is the only p75NTR small-molecule modulator with human safety and target engagement data from randomized controlled trials.

clinical translation Phase 2a trial Alzheimer's disease safety biomarker synaptic resilience

Optimal Research and Industrial Application Scenarios for 2-Amino-3-methyl-N-[2-(morpholin-4-yl)ethyl]pentanamide Hydrochloride Based on Verified Differentiation Evidence


Isolated p75NTR Signaling Studies Requiring TrkA-Sparing Pharmacology

LM11A-31 is uniquely suited for experiments that demand pharmacological isolation of p75NTR signaling without concomitant Trk receptor activation. Its demonstrated inability to bind or activate TrkA at concentrations up to 10,000 nM (>20-fold above its p75NTR-active range) [1] enables clean dissection of p75NTR-dependent survival pathways (PI3K/AKT, NFκB) versus TrkA-mediated effects — a critical experimental design requirement that NGF protein itself cannot fulfill due to its dual TrkA/p75NTR agonism. This application scenario is directly supported by Massa et al. (2006), who demonstrated that LM11A-31 promotes hippocampal neuron survival through p75NTR-dependent mechanisms without any detectable TrkA activation [1].

In Vivo CNS Neurodegeneration Models Requiring Oral, Non-Invasive Dosing

For chronic neurodegenerative disease models — including Alzheimer's disease (APPL/S and Tg2576 mice), Huntington's disease (R6/2 and BACHD mice), spinal cord injury, and traumatic brain injury — LM11A-31 enables oral gavage or drinking water administration that achieves robust CNS target engagement without surgical intervention [1][2]. This contrasts with intracerebroventricular infusion of NGF or systemic administration of anti-p75NTR antibodies. Effective oral doses of 50 mg/kg/day have been validated across multiple independent laboratories and disease models, with demonstrated pharmacodynamic readouts including reduced p75NTR cleavage, suppressed caspase-3 activation, preserved cholinergic neurite morphology, and improved behavioral outcomes [1][2]. The compound's aqueous solubility (≥100 mM) supports direct dissolution in water, eliminating vehicle-related confounds .

Tauopathy and Neuroinflammation Research Requiring Astrocyte-Modulatory p75NTR Pharmacology

Research programs investigating tau pathology and neuroinflammatory mechanisms in Alzheimer's disease and related tauopathies should prioritize LM11A-31 over LM11A-24, as only LM11A-31 inhibits both aberrant tau folding and reactive astrocytosis in AβPP transgenic mice [1]. This functional divergence between two p75NTR-binding congeners demonstrates that not all p75NTR ligands produce equivalent downstream effects on tau conformation and glial activation. LM11A-31's unique ability to attenuate reactive astrocytes — a cell type increasingly recognized as a driver of neurodegeneration — provides an experimental tool for dissecting astrocyte-mediated neurotoxicity that cannot be accessed with LM11A-24 or other in-class analogs [1].

Translational Bridging Studies from Rodent Efficacy to Human Clinical Benchmarks

Investigators designing preclinical-to-clinical translational studies benefit from LM11A-31's unique position as the only p75NTR small-molecule modulator with completed Phase 2a clinical safety and biomarker data [1]. Human dosing parameters (200 mg and 400 mg b.i.d. oral), CSF biomarker response profiles (neurofilament light chain attenuation), and safety/tolerability benchmarks from a 242-participant randomized controlled trial [1] are available to inform dose selection, endpoint design, and power calculations for confirmatory preclinical studies. This human translational dataset is entirely absent for LM11A-24, which failed in vivo PET translation due to unfavorable pharmacokinetics [2], and for all other preclinical p75NTR ligands. Procurement of LM11A-31 thus enables alignment of preclinical experimental parameters with clinically-validated exposure levels.

Quote Request

Request a Quote for 2-amino-3-methyl-N-[2-(morpholin-4-yl)ethyl]pentanamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.